molecular formula C21H24N4O B2466691 N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide CAS No. 1286709-46-3

N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

Cat. No.: B2466691
CAS No.: 1286709-46-3
M. Wt: 348.45
InChI Key: PARJEWDFNBPWBW-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a nicotinamide core substituted with a 4-ethylbenzyl group and a 3,4,5-trimethyl-1H-pyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide typically involves a multi-step process:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.

    Substitution with 4-ethylbenzyl Group:

    Attachment of 3,4,5-trimethyl-1H-pyrazol-1-yl Group: The final step involves the reaction of the intermediate compound with 3,4,5-trimethyl-1H-pyrazole under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
  • N-(4-ethylbenzyl)-6-(3,4-dimethyl-1H-pyrazol-1-yl)nicotinamide
  • N-(4-ethylbenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide

Uniqueness

N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is unique due to the specific combination of substituents on the nicotinamide core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-5-17-6-8-18(9-7-17)12-23-21(26)19-10-11-20(22-13-19)25-16(4)14(2)15(3)24-25/h6-11,13H,5,12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARJEWDFNBPWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C(=C(C(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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